[1,2,4]Triazolo[1,5-a]pyrazin-8-amine

Catalog No.
S2967022
CAS No.
55366-18-2
M.F
C5H5N5
M. Wt
135.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2,4]Triazolo[1,5-a]pyrazin-8-amine

Researchers struggle with poor regioselectivity when aminating dihalogenated triazolopyrazine precursors, leading to purification issues and reduced kinase selectivity. Procuring [1,2,4]Triazolo[1,5-a]pyrazin-8-amine, the pre-aminated scaffold, directly solves this by providing: • Absolute C8 regiocontrol, enabling predictable C5/C6 functionalization via bromination and Suzuki coupling. • A defined hydrogen-bond geometry critical for water-mediated gatekeeper interactions, preserving kinome selectivity. • Eliminates harsh 95°C amination step (18 h) and risk of regioisomer contamination.

CAS Number

55366-18-2

Product Name

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-8-amine

Molecular Formula

C5H5N5

Molecular Weight

135.13

InChI

InChI=1S/C5H5N5/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H,(H2,6,7)

InChI Key

ZALQQELQKOORNX-UHFFFAOYSA-N

SMILES

C1=CN2C(=NC=N2)C(=N1)N

solubility

not available

Synonyms

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine, 8-Amino[1,2,4]triazolo[1,5-a]pyrazine, 1,2,4-Triazolo[1,5-a]pyrazin-8-amine, 8-Amino-1,2,4-triazolo[1,5-a]pyrazine, Triazolopyrazin-8-amine

Purity

≥98%

Package Size

100 mg, 250 mg, 500 mg, 1 g

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine (CAS: 55366-18-2) is a highly specialized, nitrogen-dense bicyclic building block primarily procured for the synthesis of advanced kinase inhibitors and receptor antagonists [1]. Featuring a pre-installed exocyclic amine at the 8-position and a unique arrangement of four ring nitrogens, this scaffold provides a rigid, predictable geometry for hydrogen bonding[2]. In industrial and medicinal chemistry workflows, procuring this exact building block—rather than unfunctionalized or di-halogenated precursors—streamlines downstream functionalization, particularly regioselective bromination and subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings [3]. Its defined electronic properties and high polarity make it an indispensable starting material for programs requiring strict kinome selectivity and optimized physicochemical profiles.

Research Fit

Multi-target privileged scaffold
Reported use in Syk, A₂A, PDE10A, and LSD1 inhibitor discovery programs.
8-Amino derivatization handle
Primary amine enables amide coupling, Buchwald-Hartwig, and reductive amination for SAR exploration.
Research-grade supply
Supplied as a building block for medicinal chemistry; typical purity supports analog synthesis.

Substituting [1,2,4]Triazolo[1,5-a]pyrazin-8-amine with closely related analogs, such as imidazo[1,2-a]pyrazin-8-amine or[1,2,4]triazolo[1,5-a]pyridin-8-amine, fundamentally alters the scaffold's hydrogen-bonding network and electronic distribution [1]. The missing triazole nitrogen in imidazo-analogs eliminates a critical water-mediated hydrogen bond interaction essential for gatekeeper residue binding in kinase active sites, often destroying target selectivity [2]. Furthermore, attempting to substitute this product with the cheaper 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine precursor shifts the burden of C8-amination to the buyer. This amination step typically requires harsh conditions (e.g., 95°C for 18 hours) and introduces regiochemical impurities, reducing overall yield and complicating purification[3]. Procuring the pre-aminated core ensures absolute regiocontrol for subsequent C5 or C6 functionalization.

Substitution Risk

8-Amino
presence
Target compound
8-amino group provides hydrogen bond donor/acceptor and synthetic handle.
8-unsubstituted analog
>10-fold cellular Syk potency loss reported; may not support target engagement studies.
SAR
diversification
Target compound
Unsubstituted 5- and 8-positions allow systematic exploration of hydrogen bonding.
5,8-Dimethyl scaffold
Pre-substituted methyl groups block key vectors; PDE10A inhibitor potency varies >2 orders of magnitude, limiting systematic SAR.
Isomeric
core
[1,2,4]Triazolo[1,5-a]pyrazine
5-step synthetic route to core; A₂A antagonist programs benefit from faster analog synthesis.
[1,2,4]Triazolo[1,5-c]pyrimidine
Requires 7-step synthesis; distinct selectivity and PK profiles reported; not directly interchangeable.

Elimination of Amination Bottlenecks via Pre-Installed C8-Amine

Procuring the pre-aminated [1,2,4]triazolo[1,5-a]pyrazin-8-amine directly bypasses the problematic SNAr amination required when starting from di-halogenated precursors [1]. Literature demonstrates that reacting 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine with amine sources requires extended heating (e.g., 95°C for 18 h) and yields approximately 70-80% of the desired C8-aminated product, often accompanied by C6-aminated or di-aminated byproducts that complicate chromatographic purification [2]. By utilizing the target compound (CAS 55366-18-2), chemists can proceed directly to regioselective C5/C6 halogenation with >95% purity, effectively reducing the linear step count by one and increasing the overall throughput of the synthetic campaign [3].

Evidence DimensionSynthetic step yield and purity for C8-amination
Target Compound Data100% pre-installed (purchased at >95-98% purity), ready for clean C5/C6 functionalization
Comparator Or Baseline6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine (requires 18h reaction, ~75% yield, generates regioisomeric impurities)
Quantified DifferenceSaves 1 synthetic step, improves intermediate yield by ~25%, and eliminates a major purification bottleneck.
ConditionsStandard laboratory or pilot-scale API synthesis workflows.

Purchasing the pre-aminated core significantly accelerates manufacturing timelines and reduces solvent/purification costs associated with separating regioisomers.

A₂A Synthetic accessibility
Head-to-head
5 steps vs. 7 steps
Approx. 29% fewer synthetic steps
Reported synthetic route advantage supports faster lead optimization cycles.
Comparison of core ring systems for A₂A antagonist research.

Superior Kinome Selectivity via Triazole-Mediated Hydrogen Bonding

The specific nitrogen architecture of [1,2,4]triazolo[1,5-a]pyrazin-8-amine provides a distinct advantage over the imidazo[1,2-a]pyrazin-8-amine class in kinase inhibitor design [1]. The non-bridging triazole nitrogen acts as a critical hydrogen bond acceptor, facilitating a water-mediated interaction with gatekeeper residues (e.g., Thr663 in CSF1R) [2]. Derivatives built on the triazolopyrazine core routinely demonstrate sub-10 nM IC50 values and >10-fold selectivity across broad kinome panels [1]. In contrast, imidazo-based comparators lacking this specific nitrogen fail to form this stabilizing water network, resulting in a measurable drop in target selectivity and an increased risk of off-target toxicity [3].

Evidence DimensionKinome selectivity fold (Target vs. Off-target IC50)
Target Compound Data>10-fold to >100-fold kinome selectivity for optimized derivatives
Comparator Or BaselineImidazo[1,2-a]pyrazin-8-amine derivatives (typically <10-fold selectivity due to missing H-bond acceptor)
Quantified Difference>10x improvement in selectivity profile.
ConditionsIn vitro kinome screening panels (e.g., 80-kinase panels).

For procurement in medicinal chemistry, selecting the triazolo-core over the imidazo-core is critical for achieving the safety and selectivity profiles required for clinical progression.

Syk cellular potency
Head-to-head
8-amino vs. 8-H: >10-fold gain
Measured in Syk-dependent cellular assay
Reported potency contribution of the 8-amino group to cellular target engagement.
Data to verify; baseline potency context may vary with substitution pattern.

Enhanced Solubility and Processability in Cross-Coupling Reactions

The presence of the pyrazine nitrogens in [1,2,4]triazolo[1,5-a]pyrazin-8-amine significantly alters its electronic profile compared to the [1,2,4]triazolo[1,5-a]pyridin-8-amine analog [1]. The additional nitrogen atom lowers the pKa of the system and increases the molecular dipole moment, which directly translates to higher solubility in standard polar aprotic solvents (such as DMF, DMAc, and DMSO) used in downstream Suzuki and Buchwald-Hartwig cross-couplings[2]. This enhanced solubility allows for reactions to be run at higher concentrations (e.g., 0.5 M vs 0.2 M), improving space-time yields in reactors and ensuring more reproducible kinetic profiles during scale-up[3].

Evidence DimensionReaction concentration limits in polar aprotic solvents
Target Compound DataSoluble and processable at high concentrations (~0.5 M) in DMF/DMSO
Comparator Or Baseline[1,2,4]triazolo[1,5-a]pyridin-8-amine (lower solubility, typically limited to <0.2 M to prevent precipitation)
Quantified Difference~2.5x increase in operational reaction concentration.
ConditionsStandard Pd-catalyzed cross-coupling conditions in industrial reactors.

Higher solubility directly improves manufacturing efficiency by maximizing reactor throughput and minimizing solvent waste.

PDE10A scaffold comparison
Class-level
Dimethyl IC₅₀ range 1.8–500 nM
Unsubstituted 8-amino core enables orthogonal SAR vectors
Supports exploration of alternative substitution patterns for isoform selectivity.
Context-dependent; potency depends on full derivatization.
LSD1 vector differentiation
Class-level
8-amino handle vs. 2-substituted vector
Qualitative difference in accessible chemical space
8-Position primary amine reported as critical for modular LSD1 inhibitor design.
Data to verify; binding site engagement may require optimization.

Synthesis of Highly Selective Kinase Inhibitors

Due to its ability to form a classical two-point hinge binding arrangement and participate in water-mediated gatekeeper interactions, this compound is the premier starting material for developing selective inhibitors against targets like CSF1R, MAPKAPK5, and Aurora kinases. It should be procured when avoiding off-target kinome activity is a primary project milestone [1].

Streamlined API Manufacturing via Regioselective Halogenation

In process chemistry, procuring the pre-aminated core is highly recommended over di-halogenated precursors. It provides a clean, unambiguous starting point for regioselective C5 or C6 bromination/iodination, enabling highly reproducible Suzuki-Miyaura cross-couplings without the need for complex regioisomer separation [2].

Development of Adenosine A2A Receptor Antagonists

The specific hydrogen bond donor/acceptor density (TPSA) and optimized solubility profile of the triazolopyrazine core make it an ideal scaffold for CNS and immuno-oncology applications targeting the A2A receptor, where precise physicochemical properties are required for target engagement and bioavailability [3].

Application Fit

Application
Selection Property
Validation Focus
A₂A antagonist research
Efficient synthetic route
Synthetic step count and derivatization yield
Syk pathway studies
8-Amino target engagement handle
Cellular Syk inhibition potency context
PDE10A inhibitor library synthesis
Unsubstituted core for diverse SAR
PDE10A isoform selectivity profiling
LSD1 epigenetic probe development
Modular 8-position handle
LSD1 active site engagement context

XLogP3

-0.7

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